[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16(4)10-11-5-7-17(8-6-11)12(18)9-15/h11H,5-10,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISUFWKPTAMETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCN(CC1)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester, a compound featuring a piperidine moiety, has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, including antibacterial properties, enzyme inhibition, and potential applications in cancer therapy.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H29N3O3 |
| Molar Mass | 311.41976 g/mol |
| CAS Number | 1353967-44-8 |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects against other strains. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : Compounds derived from piperidine have demonstrated strong AChE inhibitory activity, which is crucial for treating Alzheimer's disease and other neurodegenerative conditions .
- Urease Inhibition : The compound has shown potential as a urease inhibitor, which could be beneficial in managing conditions like urinary tract infections and kidney stones. Notably, some derivatives have exhibited IC50 values significantly lower than standard reference drugs .
Anticancer Activity
Recent studies suggest that piperidine derivatives may possess anticancer properties. For example, a related compound demonstrated cytotoxic effects in hypopharyngeal tumor cell lines, indicating potential for further development as an anticancer agent. The mechanism may involve apoptosis induction and disruption of cancer cell metabolism .
Case Studies
- Study on Antibacterial Properties : A study evaluated various piperidine derivatives for their antibacterial efficacy against multiple strains. The results indicated that certain modifications to the piperidine structure enhanced antibacterial activity significantly.
- Enzyme Inhibition Study : Another research focused on the inhibition of urease by piperidine derivatives, revealing that modifications at specific positions on the piperidine ring could lead to enhanced inhibitory potency.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.
- Case Study : Research has indicated that derivatives of piperidine compounds exhibit significant activity against various diseases, including neurological disorders and cancers. The ability to modify the amino-acetyl group in this compound can lead to novel therapeutic agents.
Neuropharmacology
Potential Neuroprotective Effects : Studies have suggested that piperidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of similar compounds in models of Alzheimer's disease, indicating that modifications to the piperidine structure could yield promising results for [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester.
Enzyme Inhibition
Targeting Enzymes : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for conditions like diabetes and obesity.
- Data Table :
| Enzyme Target | Inhibition Type | Reference Study |
|---|---|---|
| Acetylcholinesterase | Competitive | Bioorganic & Medicinal Chemistry |
| Dipeptidyl Peptidase IV | Non-competitive | European Journal of Medicinal Chemistry |
Synthesis of Biologically Active Compounds
The tert-butyl ester group in this compound is useful for protecting functional groups during synthesis. This property facilitates the development of more complex molecules with potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact: The 2-amino-acetyl group in the target compound distinguishes it from analogs like tert-butyl (1-acetylpiperidin-4-yl)carbamate, enabling stronger hydrogen bonding in biological systems . Chloronicotinoyl (in ) and methoxypyrimidinyl (in ) substituents introduce heteroaromaticity, which can enhance binding to enzymes or receptors compared to aliphatic acetyl groups.
Synthetic Utility :
- The tert-butyl carbamate group is a common protective strategy for amines, as seen in the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate via acetylation and Boc-deprotection .
- Selective hydrogenation and Suzuki coupling (e.g., in ) highlight methodologies applicable to modifying the piperidine scaffold in analogs.
The discontinued status of the target compound underscores the need for structural optimization to improve stability or efficacy in drug discovery.
Q & A
Q. What are the recommended synthetic routes for preparing [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester?
Methodological Answer: The synthesis of tert-butyl carbamate derivatives typically involves multi-step protection-deprotection strategies. For analogous piperidine-based carbamates, enantioselective phase-transfer catalytic alkylation has been employed using chiral catalysts (e.g., 2-phenyl-2-thiazoline derivatives) to achieve stereochemical control . A common approach includes:
Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using Boc anhydride in dichloromethane with a base like DMAP.
Functionalization at the 4-position via reductive amination or nucleophilic substitution. For example, bromomethyl intermediates (e.g., 1-Boc-4-bromomethylpiperidine) can react with amines or acetylated amino groups .
Final deprotection under acidic conditions (e.g., TFA in DCM) to yield the free amine, followed by acetylation.
Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity (e.g., dioxane or THF) to enhance intermediate stability .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer: Characterization involves:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₈N₃O₃: 310.21) .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
Validation : Cross-reference with PubChem data for analogous structures (e.g., tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate, MW 217.29) to confirm functional group assignments .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate Boc-protected intermediates. Monitor fractions by TLC (UV detection) .
- Recrystallization : For crystalline intermediates, dissolve in hot ethanol and cool slowly to precipitate pure product .
- Acidic Workup : After deprotection, neutralize with aqueous NaHCO₃ and extract with DCM to remove TFA salts .
Troubleshooting : If impurities persist (e.g., residual amines), employ ion-exchange chromatography or trituration with diethyl ether .
Advanced Research Questions
Q. How can researchers resolve contradictions in the compound’s reactivity reported across different solvents?
Methodological Answer: Contradictions in reactivity (e.g., nucleophilic vs. inert behavior) often arise from solvent polarity and proticity. For example:
Q. Experimental Design :
Conduct kinetic studies in varied solvents (e.g., THF vs. MeCN) using in-situ FTIR or NMR to track reaction progress.
Compare activation energies via Arrhenius plots to identify solvent-dependent mechanistic pathways .
Q. What strategies optimize the compound’s stability during long-term storage and experimental use?
Methodological Answer:
- Storage Conditions : Store at –20°C under nitrogen, desiccated, to prevent hydrolysis of the Boc group. Avoid exposure to strong oxidizers (e.g., peroxides), which degrade the piperidine ring .
- In-Use Stability :
- Buffered Solutions : Prepare fresh solutions in pH-stable buffers (e.g., PBS, pH 7.4) for biological assays.
- Light Sensitivity : Protect from UV light using amber vials, as tert-butyl carbamates can photodegrade .
Validation : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and analyze via HPLC to detect degradation products (e.g., free piperidine or acetylated byproducts) .
Q. How to design experiments to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use software (AutoDock Vina) to model binding poses with target proteins (e.g., GPCRs or kinases) based on the piperidine-acetyl pharmacophore .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time .
- Cellular Assays :
- Treat cells (e.g., HEK293) with the compound (1–100 µM) and quantify cAMP or calcium signaling via fluorescence.
- Validate specificity using siRNA knockdown or competitive antagonists .
Data Interpretation : Cross-reference with structural analogs (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
